molecular formula C32H32N2O7 B613388 Fmoc-L-Tyr(tBu)-OSu CAS No. 155892-27-6

Fmoc-L-Tyr(tBu)-OSu

Cat. No. B613388
CAS RN: 155892-27-6
M. Wt: 556,59 g/mole
InChI Key: FFYIKTNTHOGOIE-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-L-Tyr(tBu)-OSu” is also known as “Fmoc-O-tert-butyl-L-tyrosine”. It is a derivative of L-tyrosine and is commonly used in Fmoc solid phase peptide synthesis . Its molecular structure contains a chiral center, so it can exist in two enantiomers and has optical activity .


Synthesis Analysis

“this compound” is used in peptide synthesis as an amino acid protection monomer . It is commonly used in Fmoc solid phase peptide synthesis protocols, where it is incorporated into growing peptide chains while protecting the amino and side chain hydroxyl groups . It can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water. Additionally, it can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .


Molecular Structure Analysis

The molecular formula of “this compound” is C28H29NO5 . It belongs to L-tyrosine compounds and its molecular structure contains a chiral center .


Chemical Reactions Analysis

“this compound” is extensively used in the field of peptide synthesis. Researchers utilize this amino acid derivative in solid-phase peptide synthesis (SPPS) protocols, where it is incorporated into growing peptide chains while protecting the amino and side chain hydroxyl groups .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 459.55 g/mol . It has a melting point of 143 - 155 °C . The compound is white to off-white in color and appears as a powder .

Scientific Research Applications

Fmoc-L-Tyr(tBu)-OSu(tBu)-OSu has been widely used in scientific research applications, particularly in the fields of biochemistry and physiology. It has been used to study the binding of proteins and receptors to specific molecules, as well as to study the effects of drugs on certain biochemical processes. It has also been used in the study of the structure and function of proteins and receptors.

Mechanism of Action

Target of Action

Fmoc-L-Tyr(tBu)-OSu, also known as Fmoc-O-tert-butyl-L-tyrosine , is primarily used in the field of peptide synthesis. Its main target is the amino acid tyrosine in a peptide chain . The role of this compound is to protect the phenolic functional group of tyrosine during peptide synthesis .

Mode of Action

This compound interacts with its target, the amino acid tyrosine, by attaching to the phenolic functional group of tyrosine . This prevents the phenolic functional group from becoming acylated during a coupling reaction . After the coupling reaction, the Fmoc group is removed by treatment with piperidine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the solid-phase peptide synthesis . By protecting the tyrosine sidechain, this compound ensures that the activated amino acids are used efficiently in the peptide synthesis . This eliminates potential side products arising from the acylation of the tyrosine side-chain .

Pharmacokinetics

Its solubility in dmf (dimethylformamide) is an important factor in its use in peptide synthesis .

Result of Action

The result of this compound’s action is the efficient synthesis of peptides with the correct sequence and structure . By protecting the tyrosine sidechain, it prevents unproductive acylation of exposed tyrosine side-chains and eliminates potential side products .

Action Environment

The action of this compound is influenced by the environment in which peptide synthesis takes place. Factors such as temperature, solvent used, and the presence of other reagents can affect its efficacy and stability . For instance, it is recommended to store this compound below +30°C .

Advantages and Limitations for Lab Experiments

The major advantage of using Fmoc-L-Tyr(tBu)-OSu(tBu)-OSu in lab experiments is its ability to bind to specific proteins and receptors, which allows for the study of the structure and function of these proteins and receptors. Additionally, it can be used to study the effects of drugs on certain biochemical processes. However, there are some limitations to using this compound(tBu)-OSu in lab experiments. For example, it can be difficult to obtain pure this compound(tBu)-OSu, and the binding of this compound(tBu)-OSu to proteins and receptors can be unpredictable.

Future Directions

There are several potential future directions for Fmoc-L-Tyr(tBu)-OSu(tBu)-OSu. One potential direction is the development of new synthetic techniques for the synthesis of this compound(tBu)-OSu. Another potential direction is the development of new methods for the study of the structure and function of proteins and receptors. Additionally, there is potential for the development of new applications for this compound(tBu)-OSu, such as the development of new drugs or the use of this compound(tBu)-OSu as a diagnostic tool. Finally, there is potential for the development of new methods for the study of the biochemical and physiological effects of this compound(tBu)-OSu.

Synthesis Methods

Fmoc-L-Tyr(tBu)-OSu(tBu)-OSu is typically synthesized using a solid-phase peptide synthesis (SPPS) technique. In this technique, the this compound(tBu)-OSu is synthesized on a solid support material, such as a resin bead or a polystyrene-based support. The this compound(tBu)-OSu is then coupled to the solid support material using an appropriate coupling agent, such as an aryl or alkyl halide. The this compound(tBu)-OSu is then cleaved from the solid support material using an appropriate cleavage agent, such as trifluoroacetic acid (TFA).

Safety and Hazards

“Fmoc-L-Tyr(tBu)-OSu” should be stored below +30°C . It is classified as highly hazardous to water . Contact with skin and eyes should be avoided and formation of dust and aerosols should be prevented .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O7/c1-32(2,3)40-21-14-12-20(13-15-21)18-27(30(37)41-34-28(35)16-17-29(34)36)33-31(38)39-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,33,38)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYIKTNTHOGOIE-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679811
Record name 2,5-Dioxopyrrolidin-1-yl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155892-27-6
Record name 2,5-Dioxopyrrolidin-1-yl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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